N-(2,6-Dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (D2624) is a novel anticonvulsant agent under investigation. [] It belongs to a series of experimental anticonvulsants structurally related to lidocaine. [] D2624 is not naturally occurring and was specifically designed for its potential anticonvulsant properties. []
D2624 undergoes extensive first-pass metabolism in rats, resulting in low oral bioavailability (5.3%). [] Two primary metabolites have been identified:
In rats, D3017 and 2,6-DMA account for over 90% of the administered dose. [] Rat and human liver microsomes metabolize D2624 into D3017 and 2,6-DMA. [] D3017 formation is NADPH-dependent, suggesting cytochrome P450 involvement. [] Conversely, 2,6-DMA formation is NADPH-independent, implicating amidase enzymes. []
Significant species differences in D2624 metabolism exist between rats and humans. [] In a human study, D2624 was not detectable in plasma, while 2,6-DMA appeared only at higher doses (150-225 mg). [] D3017 was the major metabolite detected in humans, exhibiting dose-proportional AUC and a half-life of 1.3-2.2 hours. []
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: 13538-21-1
CAS No.: